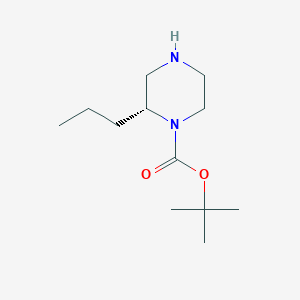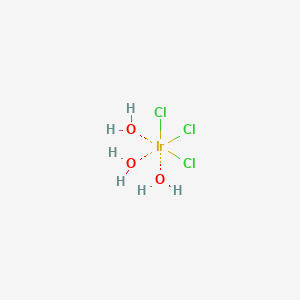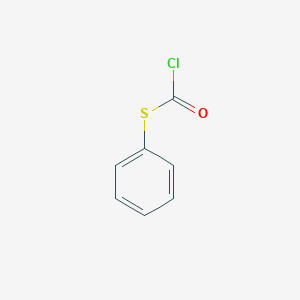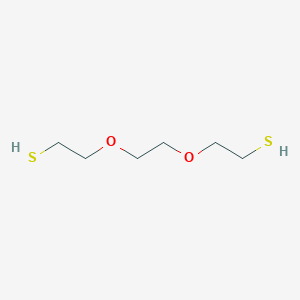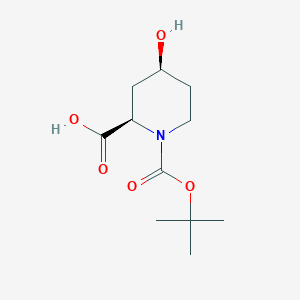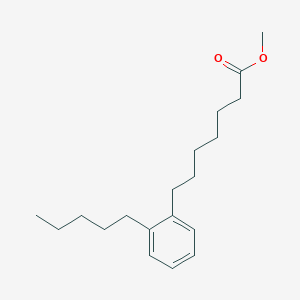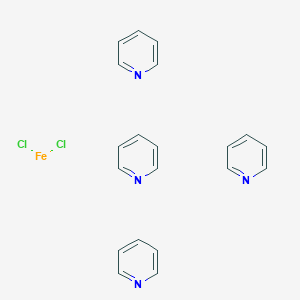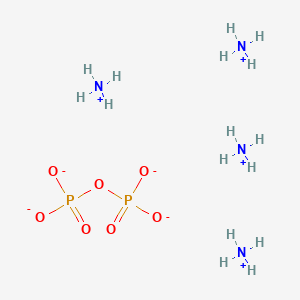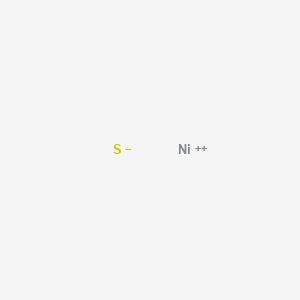
Nickel sulfide (Ni7S6)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nickel sulfide (Ni7S6) is a chemical compound that is commonly used in various fields of research due to its unique chemical properties. It is a black solid that is insoluble in water and has a high melting point of 1200°C. Nickel sulfide is widely used in the synthesis of various materials, including nanoparticles, thin films, and composites.
Mécanisme D'action
The mechanism of action of nickel sulfide is not fully understood. However, it is believed that nickel sulfide interacts with biological systems through its surface chemistry. The surface chemistry of nickel sulfide is dependent on its size, shape, and surface charge. Nickel sulfide nanoparticles have been shown to interact with cell membranes, leading to cell death. Additionally, nickel sulfide nanoparticles have been shown to induce oxidative stress and inflammation in cells.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of nickel sulfide are dependent on its size, shape, and surface charge. Nickel sulfide nanoparticles have been shown to induce oxidative stress, inflammation, and cell death in cells. Additionally, nickel sulfide nanoparticles have been shown to cause DNA damage and genotoxicity. In animal studies, nickel sulfide nanoparticles have been shown to cause lung inflammation and fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using nickel sulfide in lab experiments include its unique chemical properties, its ability to be synthesized through various methods, and its wide range of applications in various fields of research. The limitations of using nickel sulfide in lab experiments include its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on nickel sulfide. One direction is the development of safer synthesis methods that reduce the potential toxicity of nickel sulfide nanoparticles. Another direction is the investigation of the potential use of nickel sulfide nanoparticles in cancer therapy. Additionally, the use of nickel sulfide in the development of new materials and environmental remediation technologies is an area of interest for future research.
Méthodes De Synthèse
The synthesis of nickel sulfide can be achieved through various methods, including chemical precipitation, hydrothermal synthesis, solvothermal synthesis, and thermal decomposition. Chemical precipitation involves the reaction of nickel salts with sulfide ions to form nickel sulfide. Hydrothermal synthesis involves the reaction of nickel salts with sulfur under high-pressure and high-temperature conditions. Solvothermal synthesis involves the reaction of nickel salts with sulfur in a solvent under high-temperature and high-pressure conditions. Thermal decomposition involves the heating of nickel compounds to high temperatures to form nickel sulfide.
Applications De Recherche Scientifique
Nickel sulfide has been widely used in various fields of scientific research. In material science, nickel sulfide is used in the synthesis of nanoparticles, thin films, and composites. In environmental science, nickel sulfide is used in the removal of heavy metals from wastewater. In biomedical science, nickel sulfide is used in the development of drug delivery systems and cancer therapy.
Propriétés
Numéro CAS |
12503-53-6 |
|---|---|
Nom du produit |
Nickel sulfide (Ni7S6) |
Formule moléculaire |
NiS |
Poids moléculaire |
90.76 g/mol |
Nom IUPAC |
nickel(2+);sulfide |
InChI |
InChI=1S/Ni.S/q+2;-2 |
Clé InChI |
ADGNAMGSVYAHHD-UHFFFAOYSA-N |
SMILES |
[S-2].[Ni+2] |
SMILES canonique |
[S-2].[Ni+2] |
Autres numéros CAS |
12503-53-6 27911-69-9 |
Numéros CAS associés |
16812-54-7 (Parent) |
Synonymes |
Heptanickel hexasulpide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





